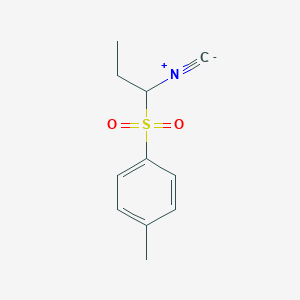

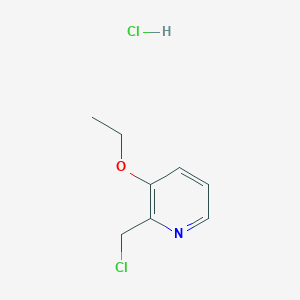

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine" is a derivative of the 1,2,4-oxadiazole and piperidine chemical families. These compounds are known for their biological activities and have been the subject of various studies to synthesize and analyze their properties and potential applications, particularly in the field of medicinal chemistry. The 1,3,4-oxadiazole moiety, a close relative to the 1,2,4-oxadiazole, has been incorporated into various compounds that have shown a range of biological activities, including antimicrobial and antiproliferative properties .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride or esters, which are then converted into more complex structures like carbohydrazides, thiols, and ultimately the desired oxadiazole derivatives . For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of a compound with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves the conversion of organic acids into esters, hydrazides, and thiols, followed by a reaction with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. Crystallographic studies, including single-crystal X-ray diffraction, are also employed to determine the precise arrangement of atoms within the crystal lattice and to analyze intermolecular interactions such as hydrogen bonding . Computational methods like density functional theory (DFT) calculations can provide insights into the reactive sites and the electrophilic or nucleophilic nature of the molecules .

Chemical Reactions Analysis

The chemical reactivity of the 1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring. For example, 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been used as a versatile protected acetamidine in various synthetic sequences, demonstrating stability under acidic or basic conditions and against common organic synthesis reagents. The protected group can be removed by mild reduction or alkaline hydrolysis to yield free acetamidine or hydroxyl amidine, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the oxadiazole ring and various substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, such as their antimicrobial and antiproliferative effects, is also a significant aspect of their chemical properties. For instance, the antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new tubulin inhibitor chemotype, with studies confirming their mechanism of action through biochemical assays . Additionally, the antimicrobial activity of related oxadiazole derivatives has been explored, with some compounds exhibiting strong activity against various microbial strains .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

- Antimicrobial Activity : Derivatives of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine have been synthesized and found to exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesis of these compounds involves structural modifications that enhance their antimicrobial efficacy (Krolenko, Vlasov, & Zhuravel, 2016). Similarly, N-substituted derivatives have also shown moderate to strong antibacterial activity, suggesting their potential in developing new antibacterial agents (Khalid et al., 2016).

- Antifungal Activity : Certain 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine derivatives have demonstrated significant antifungal activity. For instance, compounds synthesized through cyclization of 4-benzotriazol-2-yl-piperidin showed notable antifungal activity, highlighting their potential as antifungal agents (Vankadari et al., 2013).

Antiproliferative and Tubulin Inhibition

- Antiproliferative Agents : Research has identified a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds have demonstrated potency in antiproliferative assays, indicating their potential in cancer therapy (Krasavin et al., 2014).

Receptor Agonist and Drug Synthesis

- Receptor Agonist Applications : Derivatives of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine have been evaluated for their selectivity and orientation in the GABA binding site, aiming to develop alpha subunit selective compounds for treating various disorders (Jansen et al., 2008).

- Drug Synthesis : Compounds with the 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine motif have been involved in the synthesis of potential antibacterial drugs. This includes the creation of novel heterocycles that show promise as antibacterial agents, suggesting their applicability in drug development (Iqbal et al., 2017).

Direcciones Futuras

The future directions for the research and development of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” could involve further exploration of its pharmacological properties and potential therapeutic applications . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBMLRNNEACWHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.